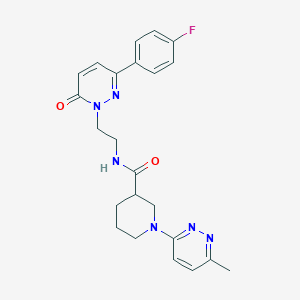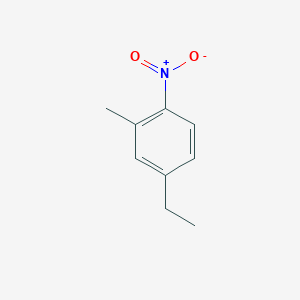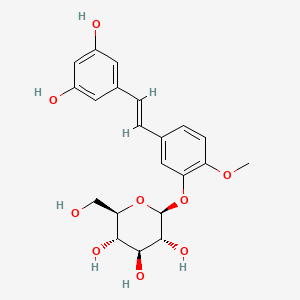
Rhapontigenine 3'-O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . It is a constituent from rhizomes of Rheum undulatum Linne that exhibits estrogenic activity . Its aglycone, Rhapontigenin, is thought to be the biologically active form of Rhaponticin .
Synthesis Analysis
Rhapontigenin 3’-O-glucoside can be enzymatically synthesized from the glycosylated parent compound Rhaponticin . A glucosyltransferase, R. palmatum UDP-glycosyltransferase (RpUGT) 1, isolated from the rhizome of R. palmatum, has been found to glucosylate Rhapontigenin, yielding Rhaponticin .Molecular Structure Analysis
The molecular formula of Rhapontigenin 3’-O-glucoside is C21H24O9 . It contains total 56 bond(s); 32 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis
Rhapontigenin 3’-O-glucoside is a potent inactivator of human P450 1A1 . It exhibits a potent and selective inhibition of human P450 1A1 with an IC 50 of 0.4 μM .Physical and Chemical Properties Analysis
The molecular weight of Rhapontigenin 3’-O-glucoside is 420.41 .Applications De Recherche Scientifique
Propriétés anti-inflammatoires
La rhaponticine, l'aglycone de la rhapontigenine 3'-O-glucoside, a été trouvée pour avoir des propriétés anti-inflammatoires significatives . Elle peut interagir avec différentes cibles et moduler les activités de nombreux médiateurs pro-inflammatoires par l'inhibition de l'activation du facteur nucléaire kappa B (NF-κB), la réduction des niveaux de cytokines inflammatoires et l'activité de l'iNOS, ainsi que la régulation des molécules d'adhésion cellulaire et de l'expression de la sirtuine 1 (SIRT1) .
Activité antioxydante
La rhaponticine est également connue pour ses propriétés antioxydantes . Les effets bénéfiques pour la santé et préventifs des maladies des antioxydants, observables au niveau de l'organisme entier, peuvent résulter de diverses voies moléculaires, incluant non seulement les réactions avec les oxydants, mais aussi la capacité à réguler la transcription des gènes et à moduler la réponse adaptative .
Propriétés anticancéreuses
La rhaponticine a montré des résultats prometteurs dans la prévention du cancer . Elle fonctionne comme un inactivateur puissant du P450 1A1 humain, une enzyme clé impliquée dans le métabolisme de certains cancérogènes . Cela fait de la rhaponticine un bon candidat pour un agent chimiopréventif du cancer .
Activité estrogénique
La rhaponticine aurait une activité estrogénique . Cela signifie qu'elle peut se lier aux récepteurs des œstrogènes et les activer, influençant potentiellement une variété de processus physiologiques.
Activité antithrombotique
La rhaponticine s'est avérée avoir des actions antithrombotiques . Cela signifie qu'elle peut prévenir ou réduire la formation de caillots sanguins, ce qui est bénéfique dans la prévention de conditions comme les accidents vasculaires cérébraux et les crises cardiaques.
Complément alimentaire
En tant que composant de la rhubarbe, la rhaponticine peut être présente dans l'alimentation humaine à la fois dans les aliments et les compléments alimentaires . Cela en fait un candidat potentiel pour la supplémentation nutritionnelle et les aliments fonctionnels.
Mécanisme D'action
Target of Action
Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . The primary target of Rhapontigenin 3’-O-glucoside is the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Mode of Action
Rhapontigenin 3’-O-glucoside, through its active form Rhapontigenin, exhibits a potent and selective inhibition of human P450 1A1 . It shows 400-fold selectivity for P450 1A1 over P450 1A2 and 23-fold selectivity for P450 1A1 over P450 1B1 .
Biochemical Pathways
The biochemical pathways affected by Rhapontigenin 3’-O-glucoside are those involving the human cytochrome P450 1A1 . By inhibiting this enzyme, Rhapontigenin 3’-O-glucoside can potentially prevent the biotransformation of carcinogenic and immunotoxic compounds .
Pharmacokinetics
The pharmacokinetics of Rhapontigenin 3’-O-glucoside have been examined using various techniques . It has been found that Rhapontigenin, the active form of Rhapontigenin 3’-O-glucoside, shows rapid glucuronidation and poor bioavailability .
Result of Action
The molecular and cellular effects of Rhapontigenin 3’-O-glucoside’s action are primarily related to its inhibition of the human cytochrome P450 1A1 . This inhibition can potentially prevent the biotransformation of a number of carcinogenic and immunotoxic compounds .
Safety and Hazards
Rhapontigenin 3’-O-glucoside is for research use only, not for human or veterinary use . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Rhapontigenin 3’-O-glucoside has been shown to function as a P450 1A1 inhibitor . It has been suggested that Rhapontigenin, the aglycone form of Rhaponticin, is the biologically active form . Rhapontigenin has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Cellular Effects
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have various biological activities including anticancer activities . It has also been shown to have anti-inflammatory properties .
Molecular Mechanism
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Temporal Effects in Laboratory Settings
While there is limited information available on the temporal effects of Rhapontigenin 3’-O-glucoside in laboratory settings, it has been shown that Rhapontigenin, the aglycone form of Rhaponticin, shows a rapid glucuronidation and a poor bioavailability when injected in rats .
Dosage Effects in Animal Models
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have a significant dose-dependent decrease in the serum lipid level in rats fed a high-cholesterol diet .
Metabolic Pathways
Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZBFHDKUAVGLR-DXKBKAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
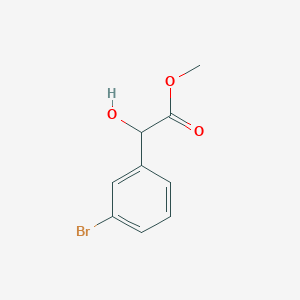
![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)
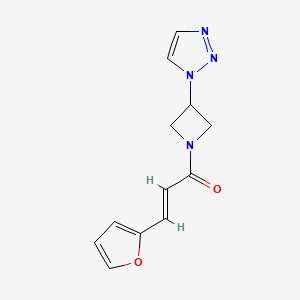

![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2541869.png)
![[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid](/img/structure/B2541870.png)
